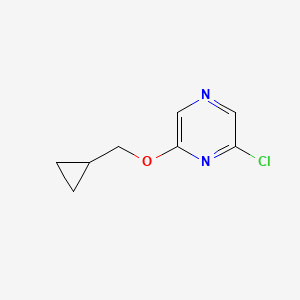

2-Chloro-6-(cyclopropylmethoxy)pyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-(cyclopropylmethoxy)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-7-3-10-4-8(11-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABCPSKHDYQYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-Chloro-6-(cyclopropylmethoxy)pyrazine is a pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chlorine atom and a cyclopropylmethoxy group, which influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, leading to various biological effects such as anti-inflammatory and anticancer activities.

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory effects. For instance, the inhibition of phosphodiesterase (PDE) enzymes has been linked to improved outcomes in conditions characterized by inflammation .

Biological Activity

The biological activity of this compound has been studied in various contexts:

- Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory properties by inhibiting cytokine production in activated macrophages. Studies have shown that treatment with this compound reduces levels of pro-inflammatory cytokines such as TNF-α and IL-1β .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, although further research is necessary to elucidate the underlying mechanisms and efficacy in vivo .

Research Applications

This compound serves as a valuable tool in scientific research, particularly in the fields of medicinal chemistry and pharmacology. Its applications include:

- Drug Development : The compound is being explored as a lead structure for developing new anti-inflammatory and anticancer drugs.

- Biological Pathway Studies : Researchers utilize this compound to investigate specific biological pathways involving pyrazine derivatives, contributing to a better understanding of their roles in disease processes.

Case Studies

Several studies have highlighted the biological activity of this compound:

- In Vivo Studies : A study examining the effects of this compound on animal models showed a marked reduction in inflammatory markers following administration, supporting its potential as an anti-inflammatory agent .

- Cell Line Experiments : In vitro experiments using human cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased apoptosis rates, indicating its potential as a chemotherapeutic agent .

Comparison with Related Compounds

To understand the unique characteristics of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Chloropyrazine | Simpler pyrazine derivative without cyclopropyl group | Limited anti-inflammatory activity |

| 6-Methoxypyrazine | Lacks chlorine atom | Moderate antimicrobial activity |

| 6-(Cyclobutylmethoxy)pyrazine | Contains a cyclobutyl group | Different pharmacological profile |

Scientific Research Applications

Immunomodulation

Research indicates that compounds similar to 2-Chloro-6-(cyclopropylmethoxy)pyrazine exhibit immunomodulatory properties. For instance, a patent describes compounds that modulate S1P (sphingosine-1-phosphate) receptor activity, which can be beneficial in treating autoimmune disorders such as systemic lupus erythematosus and inflammatory bowel diseases . These compounds are thought to influence immune cell trafficking and activation, making them candidates for further exploration in therapeutic contexts.

Neuropharmacology

Another area of interest is the potential neuropharmacological applications of pyrazine derivatives. Compounds that inhibit specific enzymes related to neurological disorders have been developed. For example, imidazo[1,2-a]pyrazine derivatives have shown promise as inhibitors of phosphodiesterase 10, which is implicated in various neurological and psychiatric conditions . This suggests that this compound could be explored for similar activities.

Synthesis and Structural Modifications

The synthesis of this compound involves strategic modifications to enhance its biological activity. Recent studies have focused on altering substituents at various positions on the pyrazine ring to optimize pharmacokinetic properties and receptor binding affinities . Such modifications can lead to improved efficacy and reduced side effects in therapeutic applications.

In Vivo Studies

In vivo studies have demonstrated the ability of pyrazine derivatives to penetrate the blood-brain barrier effectively, suggesting their viability as central nervous system agents . For example, a study highlighted the pharmacokinetic profiles of related compounds, showing rapid brain uptake and sustained action, which is crucial for developing treatments for neurological disorders.

Cytokine Modulation

Research involving THP-1 monocytes treated with pyrazine derivatives has shown that these compounds can modulate cytokine production, indicating their potential role in managing inflammatory responses . Elevated levels of pro-inflammatory cytokines were observed upon treatment with certain derivatives, suggesting a mechanism by which these compounds could influence immune responses.

Comparative Analysis of Related Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.